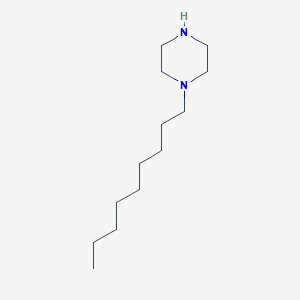

1-Nonylpiperazine

Vue d'ensemble

Description

The compound 1-Nonylpiperazine is not directly mentioned in the provided papers; however, the papers do discuss various arylpiperazine derivatives, which are structurally related to 1-Nonylpiperazine. Arylpiperazines are a class of compounds that have been extensively studied due to their affinity and selectivity for certain receptors, such as the 5-HT1A serotonin receptor and alpha 1-adrenoceptors . These compounds are of significant interest in the development of pharmaceuticals for treating various conditions, including anxiety and disorders of the lower urinary tract .

Synthesis Analysis

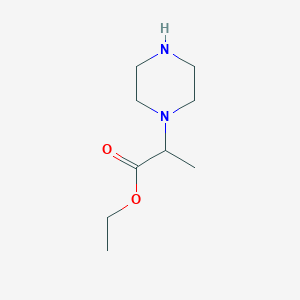

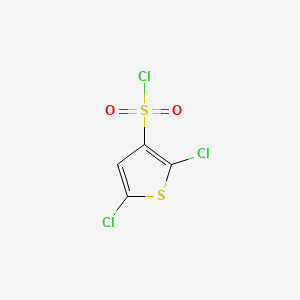

The synthesis of arylpiperazine derivatives can be achieved through various methods. One approach is the reductive amination by continuous-flow hydrogenation, which allows for the direct and scalable synthesis of benzylpiperazine derivatives from corresponding benzaldehydes and piperazine without the need for protecting groups . Another method involves microwave irradiation, which significantly reduces the reaction time for synthesizing 1-arylpiperazines from bis(2-chloroethyl)amine hydrochloride and substituted anilines . These methods highlight the advancements in synthesizing arylpiperazine derivatives efficiently and on a large scale.

Molecular Structure Analysis

The molecular structure of arylpiperazines is crucial for their interaction with receptors. Studies have shown that the bioactive conformation of 1-arylpiperazines at central serotonin receptors involves the two rings being relatively coplanar . This conformation is essential for receptor recognition and binding, and it has been examined through X-ray data analysis and the synthesis of rigid analogues .

Chemical Reactions Analysis

Arylpiperazines undergo metabolic reactions in the body, such as side-chain cleavage, resulting in the formation of 1-arylpiperazine metabolites. This metabolic pathway has been confirmed in rats given oral administration of drugs containing the arylpiperazine moiety . The metabolites can be identified and quantitated using sensitive and selective analytical methods, which are important for understanding the pharmacokinetics of these compounds .

Physical and Chemical Properties Analysis

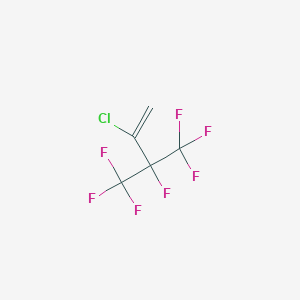

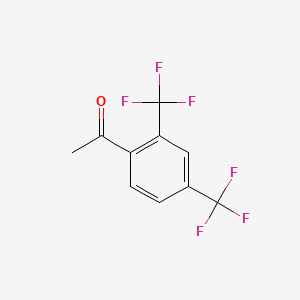

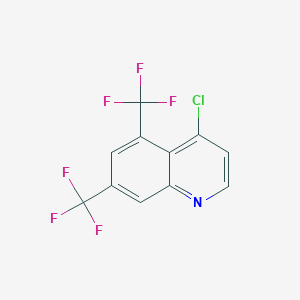

The physical and chemical properties of arylpiperazines are influenced by their structural features, such as the presence of substituents on the aryl ring. These properties are important for the compounds' affinity and selectivity towards receptors. For instance, the presence of a trifluoromethyl group at the 3-position of the 4-arylpiperazine fragment has been associated with anti-seizure properties in the maximal electroshock (MES) model . Additionally, the length of the alkylene spacer between the arylpiperazine and the terminal amide fragment affects the compounds' receptor activity, with ethylene and propylene bridges showing higher potency than methylene analogues .

Applications De Recherche Scientifique

Arylpiperazines in Cardiovascular and CNS Disorders

- Arylpiperazines like 1-Nonylpiperazine have been studied for their potential use in treating cardiovascular and central nervous system (CNS) disorders. Research has focused on their ability to mediate signals through α1-adrenoceptor pathways, which are crucial in managing diseases related to these systems (Zhao et al., 2015).

Potential Antidepressant and Anxiolytic Effects

- Certain phenylpiperazine derivatives, closely related to 1-Nonylpiperazine, have shown promising antidepressant and anxiolytic effects in animal models. These effects are potentially mediated through serotonin receptors, indicating a potential application in mental health treatments (Pytka et al., 2015).

Use in the Synthesis of Medicinal Compounds

- Arylpiperazines have been pivotal in the synthesis of certain medicinal compounds, such as GW597599, which is investigated for treating CNS disorders and emesis. The synthesis process has been refined to enhance safety and efficiency, demonstrating the chemical utility of arylpiperazines in pharmaceutical manufacturing (Guercio et al., 2009).

Safety and Hazards

Propriétés

IUPAC Name |

1-nonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28N2/c1-2-3-4-5-6-7-8-11-15-12-9-14-10-13-15/h14H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSIBFCQEWUEDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371831 | |

| Record name | 1-Nonylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Nonylpiperazine | |

CAS RN |

82394-25-0 | |

| Record name | 1-Nonylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 82394-25-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

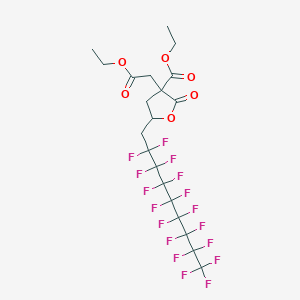

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

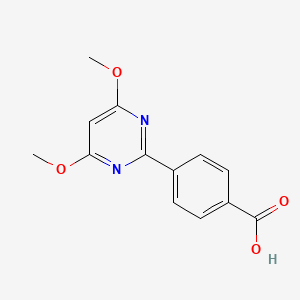

![4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine](/img/structure/B1333713.png)